2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile
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Overview
Description
2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile is an organic compound with the molecular formula C16H20N2O. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a nitrile group through a methylene bridge. The compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4,4-dimethyl-3-oxopentanenitrile. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol
- 4,4-Dimethyl-3-oxo-2-benzylpentanenitrile
- 4,4-Dimethyl-3-oxo-2-(4-hydroxybenzyl)pentanenitrile
Uniqueness
2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific structural features, such as the presence of both a dimethylamino group and a nitrile group.
Properties
Molecular Formula |
C16H20N2O |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylidene]-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C16H20N2O/c1-16(2,3)15(19)13(11-17)10-12-6-8-14(9-7-12)18(4)5/h6-10H,1-5H3 |
InChI Key |
UHGAAONHQDUDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N |
Origin of Product |
United States |
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